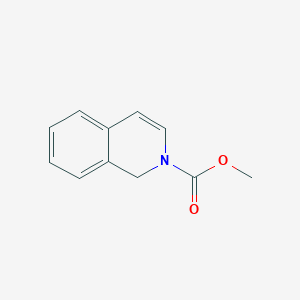
1,3-Dihydroxypropan-2-yl octadec-11-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxypropan-2-yl octadec-11-enoate is a chemical compound with the molecular formula C21H40O4 It is an ester formed from the reaction of 1,3-dihydroxypropan-2-yl and octadec-11-enoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl octadec-11-enoate can be synthesized through esterification reactions. One common method involves the reaction of 1,3-dihydroxypropan-2-yl with octadec-11-enoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydroxypropan-2-yl octadec-11-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of octadec-11-enoic acid or corresponding ketones.
Reduction: Formation of 1,3-dihydroxypropan-2-yl alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
1,3-Dihydroxypropan-2-yl octadec-11-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in lipid metabolism and cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and inflammation.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic properties.
Mecanismo De Acción
The mechanism of action of 1,3-dihydroxypropan-2-yl octadec-11-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may modulate lipid metabolism by influencing enzymes involved in fatty acid synthesis and degradation. Additionally, it may affect cell signaling pathways related to inflammation and cellular stress responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dihydroxypropan-2-yl hexadec-9-enoate
- 1,3-Dihydroxypropan-2-yl undec-10-enoate
- 1,3-Dihydroxypropan-2-yl nonadec-9-enoate
Uniqueness
1,3-Dihydroxypropan-2-yl octadec-11-enoate is unique due to its specific chain length and degree of unsaturation, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific hydrophobic and hydrophilic balance, such as in surfactants and emulsifiers.
Propiedades
Número CAS |
329767-15-9 |
|---|---|
Fórmula molecular |
C21H40O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl octadec-11-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h7-8,20,22-23H,2-6,9-19H2,1H3 |
Clave InChI |
OTDARJOVCLILGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCCCC(=O)OC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


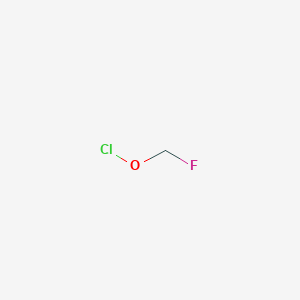
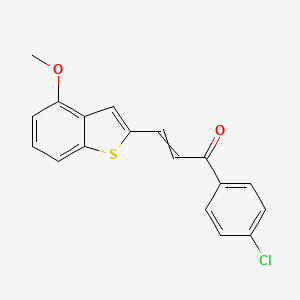
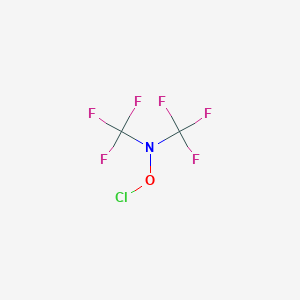
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

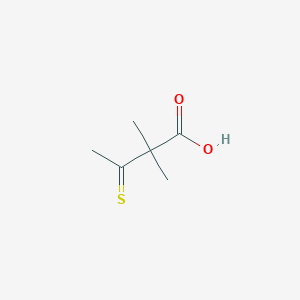
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)
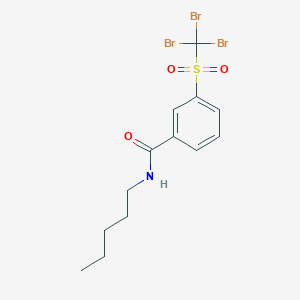
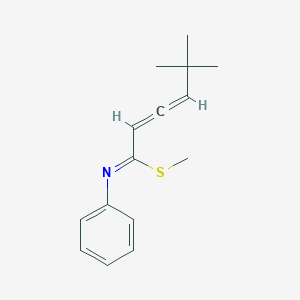
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)

